molecular formula C12H15ClN6 B2560141 5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine CAS No. 339021-20-4

5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine

Cat. No.: B2560141
CAS No.: 339021-20-4
M. Wt: 278.74
InChI Key: IZOPTJPBJXSUFQ-UHFFFAOYSA-N
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Description

5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted piperazine derivatives.

Scientific Research Applications

5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used as an anti-anginal drug.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: An antipsychotic drug that contains a piperazine moiety.

Uniqueness

5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine is unique due to its specific chemical structure, which combines a piperazine ring with a triazole ring. This unique structure may confer distinct biological activities and chemical properties compared to other piperazine derivatives.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN6/c13-9-1-3-10(4-2-9)18-5-7-19(8-6-18)12-15-11(14)16-17-12/h1-4H,5-8H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOPTJPBJXSUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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